![molecular formula C16H11ClO4 B5699591 3-(4-chlorophenoxy)-7-methoxy-4H-chromen-4-one](/img/structure/B5699591.png)
3-(4-chlorophenoxy)-7-methoxy-4H-chromen-4-one
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Description
Synthesis Analysis
The synthesis of related chromene compounds involves strategic reactions under specific conditions. For example, the compound "3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile" was synthesized using 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation, demonstrating a method that could be adapted for the target compound (Okasha et al., 2022).
Molecular Structure Analysis
Molecular structure analyses, such as X-ray diffraction, provide crucial insights. The crystal structure of a similar chromene derivative was determined, showcasing the potential to analyze the target molecule's structure through single-crystal X-ray measurements (Manolov et al., 2012).
Chemical Reactions and Properties
Photo-reorganization of chromen-4-ones has been explored, where UV-light induced the formation of angular pentacyclic compounds, suggesting that the target compound may undergo similar photochemical reactions under specific conditions (Dalai et al., 2017).
Physical Properties Analysis
The synthesis and characterization of chromene derivatives provide insights into their physical properties, such as crystallization, melting points, and solubility, which are crucial for determining their applicability in various fields (Mandala et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of chromen-4-ones, including reactivity, stability, and interactions with other compounds, are essential for understanding their potential uses. Studies on similar compounds have elucidated their antimicrobial activity and docking studies, providing a foundation for assessing the chemical properties of the target compound (Okasha et al., 2022).
Mechanism of Action
Target of Action
Related compounds such as chlorphenesin and Artesunate-3-chloro-4-(4-chlorophenoxy) aniline have been shown to act on the central nervous system and exhibit antimalarial activity, respectively.
Mode of Action
Chlorphenesin, a related compound, is known to act in the central nervous system (CNS) rather than directly on skeletal muscle . It blocks nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
Related compounds such as chlorphenesin have been shown to act in the central nervous system .
Pharmacokinetics
A related compound, artesunate-3-chloro-4-(4-chlorophenoxy) aniline (atsa), has been shown to have high intestinal absorption (hia) >95% .
Result of Action
Chlorphenesin, a related compound, is known to block nerve impulses or pain sensations that are sent to the brain .
Action Environment
A related compound, 4-cpa, is known to be highly soluble in water and quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation .
properties
IUPAC Name |
3-(4-chlorophenoxy)-7-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO4/c1-19-12-6-7-13-14(8-12)20-9-15(16(13)18)21-11-4-2-10(17)3-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIETYRKCBXTNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-7-methoxy-4H-chromen-4-one |
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